REACTION_CXSMILES
|
O=S(Cl)[Cl:3].O=[C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([C:16]3[O:20][C:19]([CH:21]=[O:22])=[CH:18][CH:17]=3)[CH:14]=2)[N:9]=[CH:8][NH:7]1.CN(C=O)C.[ClH:28]>CC#N>[ClH:3].[Cl:28][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([C:16]3[O:20][C:19]([CH:21]=[O:22])=[CH:18][CH:17]=3)[CH:14]=2)[N:9]=[CH:8][N:7]=1 |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
82A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
The reaction was terminated when less than 2% (HPLC) of the compound of formula (IX)
|
Type
|
CUSTOM
|
Details
|
reaction, extra SOCl2
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
was then filtered
|
Type
|
WASH
|
Details
|
washed with MeCN (58 mL)
|
Type
|
CUSTOM
|
Details
|
to give ca. 55 g of (Xa)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
Cl.ClC1=NC=NC2=CC=C(C=C12)C1=CC=C(O1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |